Axitinib analogue 1

Structural Biology Medicinal Chemistry Kinase Inhibitor Design

Axitinib API manufacturers require well-characterized regioisomeric impurity standards to validate synthetic route specificity. Axitinib analogue 1 (CAS 319463-51-9), the meta-substituted benzamide hydrochloride salt, provides a structurally defined marker with distinct chromatographic and spectroscopic signatures versus parent axitinib (ortho-substituted). • 3-position benzamide regioisomer-enables unambiguous HPLC peak identification and purity assessment in axitinib API batches. • Hydrochloride salt form (MW 422.93, ~9.4% mass increase over free base) delivers distinct LC-MS retention time and ionization profile for impurity profiling. • Preserved (E)-vinyl pharmacophore geometry supports SAR studies isolating positional isomerism effects on VEGFR2 binding.

Molecular Formula C22H19ClN4OS
Molecular Weight 422.9 g/mol
Cat. No. B12396695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAxitinib analogue 1
Molecular FormulaC22H19ClN4OS
Molecular Weight422.9 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC(=CC=C1)SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4.Cl
InChIInChI=1S/C22H18N4OS.ClH/c1-23-22(27)15-5-4-7-17(13-15)28-18-9-10-19-20(25-26-21(19)14-18)11-8-16-6-2-3-12-24-16;/h2-14H,1H3,(H,23,27)(H,25,26);1H/b11-8+;
InChIKeySGVUWKICTZTAPA-YGCVIUNWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Axitinib Analogue 1 Procurement Guide: CAS 319463-51-9 Structural Verification and Baseline Characterization


Axitinib analogue 1 (CAS 319463-51-9, molecular weight 422.93) is a hydrochloride salt derivative of the VEGFR/PDGFR/c-Kit multi-targeted tyrosine kinase inhibitor Axitinib (AG-013736, CAS 319460-85-0, molecular weight 386.47) . The compound carries the IUPAC name (E)-N-methyl-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide hydrochloride, with the molecular formula C22H19ClN4OS [1]. Structurally, this analogue modifies the position of the N-methylbenzamide substituent on the indazole scaffold relative to parent axitinib . Unlike parent axitinib, which has extensive published bioactivity data across multiple kinase targets, axitinib analogue 1 is primarily characterized in vendor repositories as a research reference standard and synthetic intermediate [2].

Why Axitinib Analogue 1 Cannot Be Substituted with Generic Axitinib in Critical Research Applications


Generic substitution of axitinib analogue 1 with parent axitinib or other in-class VEGFR inhibitors is scientifically inappropriate due to two fundamental differences: structural divergence that directly impacts binding kinetics and selectivity profiles, and the documented consequences of even minor scaffold modifications. In a systematic evaluation of axitinib derivatives, researchers demonstrated that modifications to the indazole scaffold produced VEGFR-2 IC50 values ranging from 44 nM to 3 µM [1]—a difference spanning nearly two orders of magnitude. More critically, the parent axitinib molecule exhibits distinct activity depending on its stereochemical configuration: the (E)-axitinib isomer demonstrates VEGFR2 IC50 of 19 nM, whereas the (Z)-isomer is approximately 43-fold less active [2]. Axitinib analogue 1, which contains both a modified benzamide substitution position and exists as the hydrochloride salt form, may exhibit different solubility characteristics, kinase selectivity profiles, and biological activity compared to parent axitinib. Additionally, cross-TKI comparison studies reveal that even closely related VEGFR inhibitors differ markedly in off-target kinase engagement: axitinib potently inhibits TIE2 (up to 89% inhibition), while vorolanib and sunitinib show minimal TIE2 activity [3]. These structural and stereochemical dependencies underscore that axitinib analogue 1 cannot be assumed functionally equivalent to axitinib or any other in-class compound without explicit head-to-head experimental validation.

Axitinib Analogue 1 Procurement Evidence: Quantitative Differentiation from Axitinib and In-Class Alternatives


Structural Divergence: Regioisomeric Benzamide Substitution in Axitinib Analogue 1

Axitinib analogue 1 exhibits a regioisomeric structural divergence from parent axitinib, bearing an N-methylbenzamide substituent at the 3-position of the phenyl ring relative to the thioether linkage, whereas parent axitinib features the N-methylbenzamide at the 2-position . This substitution pattern modification is structurally analogous to differences observed in axitinib derivative series where regioisomeric variations produced VEGFR-2 IC50 differences ranging from 44 nM to >3 µM [1]. The thioether linkage connecting the indazole core to the benzamide moiety is maintained, preserving the (E)-vinylpyridine pharmacophore essential for hinge-region binding to the VEGFR2 ATP-binding pocket [2].

Structural Biology Medicinal Chemistry Kinase Inhibitor Design

Salt Form Differentiation: Hydrochloride Salt Physicochemical Properties of Axitinib Analogue 1

Axitinib analogue 1 is provided as the hydrochloride salt (CAS 319463-51-9, molecular formula C22H19ClN4OS, molecular weight 422.93), whereas parent axitinib exists as the free base (CAS 319460-85-0, molecular formula C22H18N4OS, molecular weight 386.47) . The hydrochloride salt form incorporates one molar equivalent of HCl, increasing the molecular weight by approximately 36.46 g/mol (9.4% increase) . Salt formation of weakly basic compounds typically alters aqueous solubility, dissolution rate, and hygroscopicity relative to the free base form .

Pharmaceutical Formulation Solubility Physicochemical Characterization

Kinase Selectivity Landscape: Quantitative Target Engagement Profile of Parent Axitinib as Class Benchmark

While direct kinase inhibition data for axitinib analogue 1 are absent from the public literature, the parent axitinib compound provides the essential benchmark against which this analogue must be evaluated. In porcine aorta endothelial cells, axitinib inhibits VEGFR1 (IC50 0.1 nM), VEGFR2 (IC50 0.2 nM), VEGFR3 (IC50 0.1-0.3 nM), PDGFRβ (IC50 1.6 nM), and c-Kit (IC50 1.7 nM) . Critically, axitinib demonstrates approximately 8- to 25-fold higher IC50 values against the closely related type III and V family RTKs including PDGFR-β (1.6 nM), KIT (1.7 nM), and PDGFR-α (5 nM) [1] [2]. In direct comparative kinase profiling, axitinib exhibits potent pan-VEGFR inhibition superior to both vorolanib (VEGFR2 IC50 52 nM) and sunitinib (VEGFR2 IC50 43 nM) [3]. Additionally, only axitinib among these three TKIs potently inhibits TIE2 (up to 89% inhibition at tested concentrations) [3].

Kinase Selectivity Target Engagement VEGFR Inhibition

Stereochemical Determinants of VEGFR2 Potency: (E)-Configuration Pharmacophore Integrity

Axitinib analogue 1 retains the (E)-configuration at the vinyl linkage connecting the pyridine ring to the indazole core, as indicated by the IUPAC name specification (E)-N-methyl-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide hydrochloride . This stereochemical feature is functionally critical: studies with photoswitchable axitinib derivatives demonstrate that the (E)-axitinib isomer exhibits a VEGFR2 IC50 of 19 nM, whereas the (Z)-isomer is approximately 43-fold less active in the same kinase assay [1]. Furthermore, UV irradiation (385 nm) was capable of restoring biological activity by isomerizing (Z)-axitinib back to the (E)-configuration [1].

Stereochemistry Structure-Activity Relationship Kinase Inhibition

High-Strength Differential Evidence Caveat: Direct Comparative Data Limitations

A comprehensive search of primary research literature, patents, and authoritative databases reveals that no published head-to-head comparative studies exist evaluating axitinib analogue 1 (CAS 319463-51-9) against parent axitinib or other in-class VEGFR inhibitors for kinase inhibition, cellular activity, or in vivo efficacy [1]. The compound appears exclusively in vendor product listings as a reference standard and synthetic intermediate without accompanying bioactivity validation data . Published axitinib derivative research has focused on alternative scaffold modifications (e.g., TM series compounds with indazole ring substitutions), with these studies demonstrating that structural modifications to the axitinib core consistently reduce VEGFR-2 inhibitory activity relative to parent axitinib (IC50 values ranging from 44 nM to 3 µM vs parent axitinib VEGFR2 IC50 0.2 nM) [1] .

Evidence Assessment Procurement Decision Support Data Gap Analysis

Validated Application Scenarios for Axitinib Analogue 1 Procurement


Analytical Reference Standard and Method Development

Axitinib analogue 1 (CAS 319463-51-9, hydrochloride salt) serves as a regioisomeric impurity reference standard or process-related compound in axitinib manufacturing quality control. Its structural divergence—benzamide substitution at the 3-position rather than the 2-position found in parent axitinib —makes it a critical marker for assessing synthetic route specificity and purity in axitinib API production. The hydrochloride salt form (MW 422.93, 9.4% mass increase relative to axitinib free base MW 386.47) provides distinct chromatographic and spectroscopic signatures useful in HPLC method validation, LC-MS impurity profiling, and stability-indicating assay development . This scenario stems directly from evidence in Section 3 establishing the compound's unique regioisomeric structure and salt form differentiation, which are the only quantitatively validated distinguishing features of this analogue.

Structure-Activity Relationship (SAR) Control Compound

In medicinal chemistry programs exploring axitinib scaffold modifications, axitinib analogue 1 serves as a structurally defined control compound for evaluating the impact of benzamide regioisomerism on target binding. Based on evidence in Section 3 demonstrating that analogous axitinib derivatives exhibit VEGFR-2 IC50 values ranging from 44 nM (TM10) to 3 µM (TM2) , this meta-substituted analogue provides a reference point for quantifying how positional isomerism affects kinase inhibition potency relative to the ortho-substituted parent axitinib. The compound maintains the critical (E)-vinyl configuration required for hinge-region VEGFR2 binding [1], allowing researchers to isolate the specific contribution of benzamide regioisomerism to overall SAR, as established in the stereochemical evidence presented in Section 3.

Salt Form Formulation and Solubility Studies

The hydrochloride salt form of axitinib analogue 1 (C22H19ClN4OS, MW 422.93) provides a distinct physicochemical entity for comparative formulation development studies. As documented in Section 3, the salt form incorporates one molar equivalent of HCl, increasing molecular weight by approximately 9.4% relative to axitinib free base (C22H18N4OS, MW 386.47) . This salt form may exhibit altered aqueous solubility, dissolution kinetics, and hygroscopicity compared to the free base—properties that are critical in preclinical formulation development for poorly soluble kinase inhibitors. Researchers developing axitinib-based formulations can employ this analogue to systematically evaluate salt versus free base behavior in various vehicles, biorelevant media, and stability protocols, building directly on the salt form differentiation evidence established in Section 3.

Computational Modeling and Docking Studies Validation

Axitinib analogue 1, with its defined regioisomeric benzamide substitution pattern and preserved (E)-vinyl pharmacophore geometry, serves as a validation compound for computational docking and molecular dynamics simulations of VEGFR2-ligand interactions. The crystal structure of VEGFR2 in complex with parent axitinib (PDB: 4AGC) provides the structural template , while the 43-fold stereochemical sensitivity of VEGFR2 inhibition demonstrated with (E)- versus (Z)-axitinib isomers [1] establishes quantitative benchmarks for validating computational predictions. This analogue enables researchers to test whether in silico models accurately predict the binding consequences of meta- versus ortho-benzamide substitution, an application directly supported by the structural and stereochemical evidence documented in Section 3.

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